molecular formula C24H28N2O2S B12747332 (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine CAS No. 156213-22-8

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine

Cat. No.: B12747332
CAS No.: 156213-22-8
M. Wt: 408.6 g/mol
InChI Key: RWBZLDHRVNXFQH-KKFHFHRHSA-N
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Description

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxy group, a quinolizine moiety, and a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo a series of functional group transformations. Key steps may involve:

    Methoxylation: Introduction of the methoxy group through nucleophilic substitution.

    Quinolizine Formation: Construction of the quinolizine ring system via cyclization reactions.

    Acetylation: Attachment of the acetyl group to the quinolizine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinolizine ring can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenothiazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes, while reduction may produce hydrogenated quinolizine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

CAS No.

156213-22-8

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-methoxyphenothiazin-10-yl)ethanone

InChI

InChI=1S/C24H28N2O2S/c1-28-18-11-12-23-21(16-18)26(20-9-2-3-10-22(20)29-23)24(27)15-17-7-6-14-25-13-5-4-8-19(17)25/h2-3,9-12,16-17,19H,4-8,13-15H2,1H3/t17-,19?/m0/s1

InChI Key

RWBZLDHRVNXFQH-KKFHFHRHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5C4CCCC5

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5

Origin of Product

United States

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